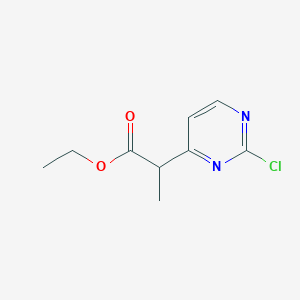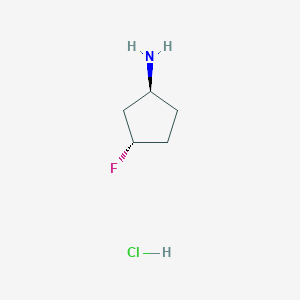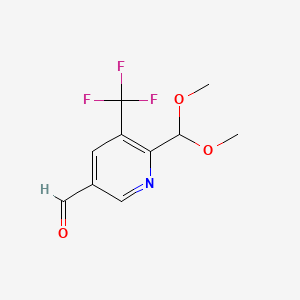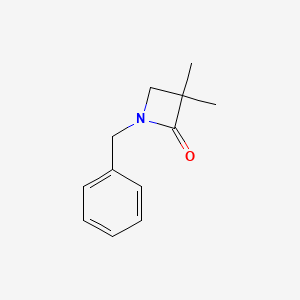
1-Benzyl-3,3-dimethylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,3-dimethyl-azetidin-2-one is a four-membered heterocyclic compound belonging to the azetidinone family. This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the azetidinone ring. The azetidinone ring is a β-lactam, which is a core structure in many biologically active molecules, including antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethyl-azetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of N-benzyl-3,3-dimethyl-2-aminopropanoic acid with a dehydrating agent can lead to the formation of the azetidinone ring. Another method involves the use of enolate chemistry, where the enolate of a suitable precursor undergoes cyclization to form the azetidinone ring .
Industrial Production Methods: Industrial production of 1-benzyl-3,3-dimethyl-azetidin-2-one typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,3-dimethyl-azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The azetidinone ring can undergo substitution reactions, particularly at the nitrogen atom or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
1-Benzyl-3,3-dimethyl-azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the synthesis of various industrial chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-dimethyl-azetidin-2-one involves its interaction with specific molecular targets. For instance, as a β-lactam, it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The compound’s structure allows it to fit into the active site of these proteins, disrupting their normal function .
Comparison with Similar Compounds
3,3-Dimethyl-azetidin-2-one: Lacks the benzyl group but shares the core azetidinone structure.
1-Benzyl-azetidin-2-one: Similar structure but without the dimethyl groups at the 3-position.
Ezetimibe: A β-lactam used as a cholesterol absorption inhibitor, showcasing the versatility of the azetidinone ring
Uniqueness: 1-Benzyl-3,3-dimethyl-azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-benzyl-3,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(2)9-13(11(12)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
HJZDKZMSDOXSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13915208.png)
![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)

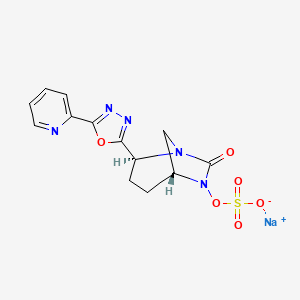
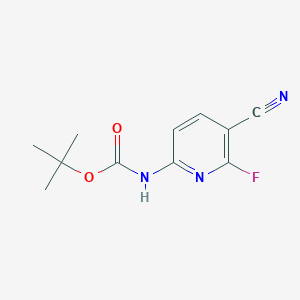
![Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
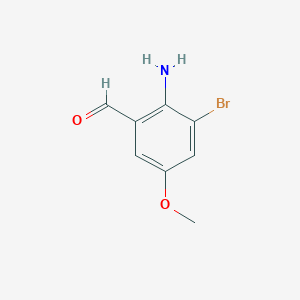
![Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B13915253.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
